

GSK690693: A Pan-Akt Inhibitor Driving Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK 690 Hydrochloride

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Executive Summary

GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its hyperactivation is a frequent occurrence in a wide array of human cancers, making it a prime target for therapeutic intervention.[5][6] GSK690693 has demonstrated the ability to induce both apoptosis and cell cycle arrest in various cancer cell lines, primarily through the inhibition of the PI3K/Akt pathway.[5][7] This technical guide provides a comprehensive overview of the role of GSK690693 in these fundamental cellular processes, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

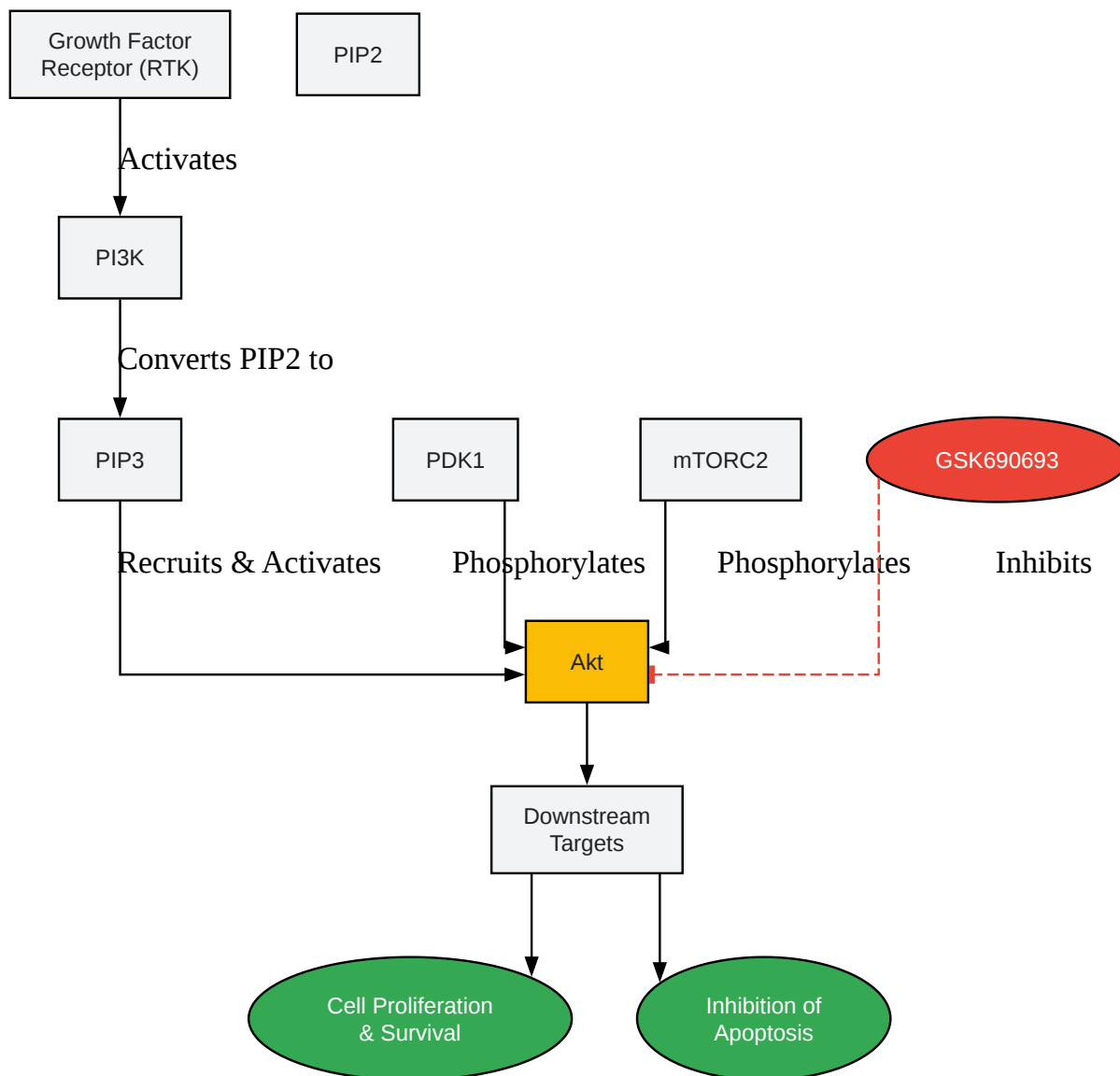
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

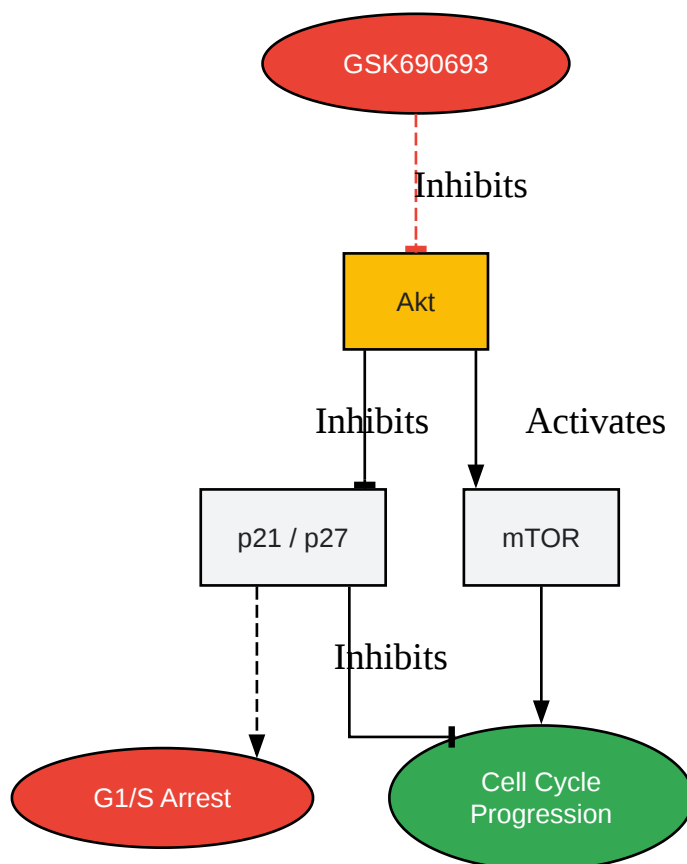
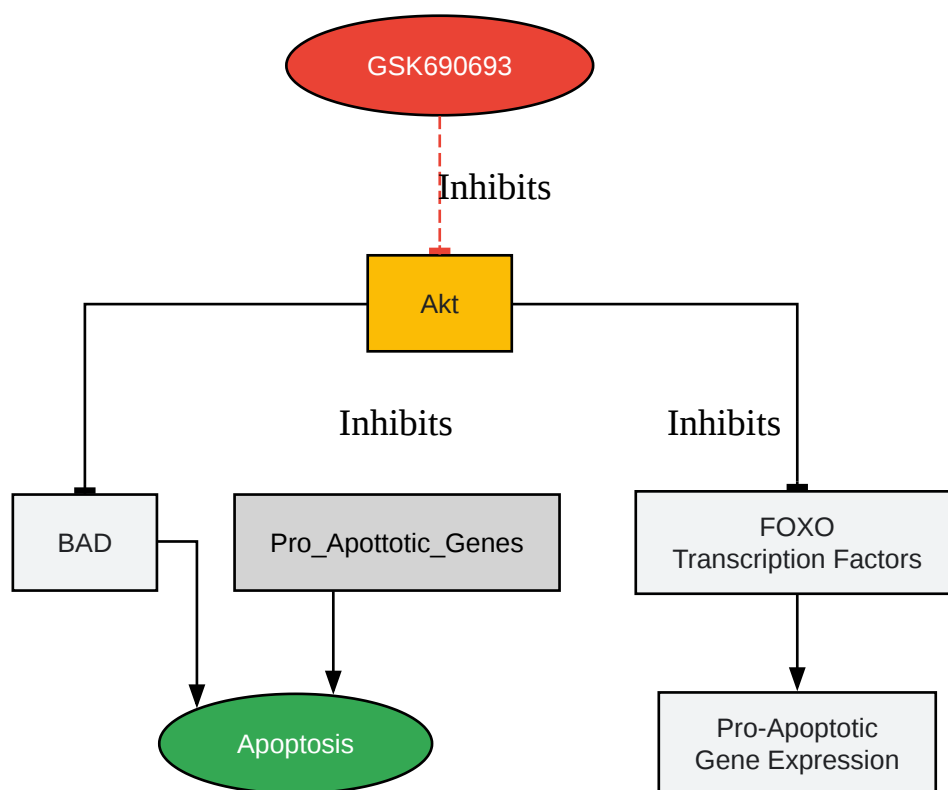
GSK690693 exerts its effects by directly inhibiting the kinase activity of Akt.[1] In a normal signaling cascade, growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second

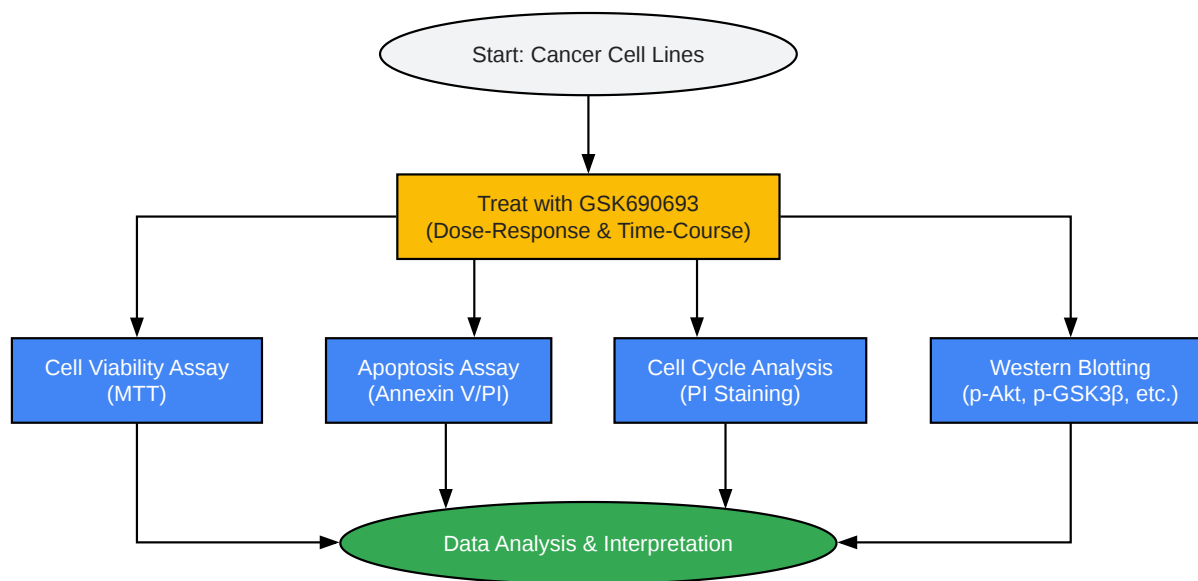
messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[4]

Activated Akt proceeds to phosphorylate a multitude of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis.[2] By inhibiting Akt, GSK690693 effectively blocks these downstream signaling events.

Signaling Pathway Diagram







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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [GSK690693: A Pan-Akt Inhibitor Driving Apoptosis and Cell Cycle Arrest]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8075322#gsk690693-role-in-apoptosis-and-cell-cycle-arrest]

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